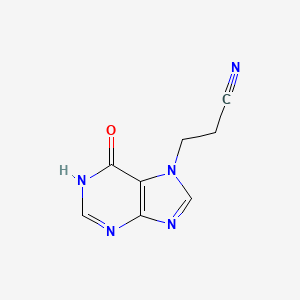
3-(6-Oxo-3,6-dihydro-7H-purin-7-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Nitrile Introduction: The nitrile group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the purine derivative with a suitable nitrile reagent under basic conditions.
Propyl Chain Attachment: The propyl chain is attached through an alkylation reaction, where the purine derivative is treated with a propyl halide in the presence of a strong base.
Industrial Production Methods
In an industrial setting, the production of 3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.
Optimized Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield carboxylic acids or ketones.
Reduction: Reduction can produce primary amines or other reduced derivatives.
Substitution: Substitution reactions can result in a variety of substituted purine derivatives.
Applications De Recherche Scientifique
3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies involving purine metabolism.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s purine ring system allows it to mimic natural nucleotides, potentially inhibiting or modulating the activity of enzymes involved in nucleotide metabolism. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Mercaptopurine: A purine analog used as a chemotherapeutic agent.
Uniqueness
3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile is unique due to its specific nitrile and propyl substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
93490-25-6 |
|---|---|
Formule moléculaire |
C8H7N5O |
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
3-(6-oxo-1H-purin-7-yl)propanenitrile |
InChI |
InChI=1S/C8H7N5O/c9-2-1-3-13-5-12-7-6(13)8(14)11-4-10-7/h4-5H,1,3H2,(H,10,11,14) |
Clé InChI |
YYBDGYYFPRCRTN-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(=O)N1)N(C=N2)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



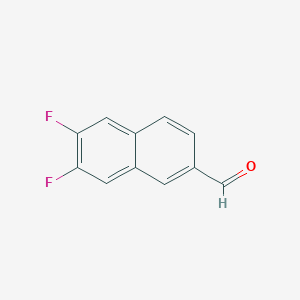
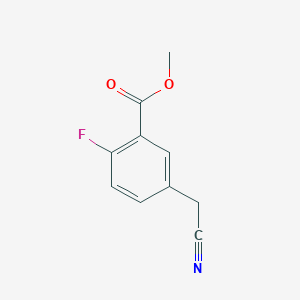




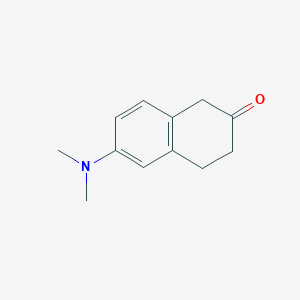
![6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15070555.png)
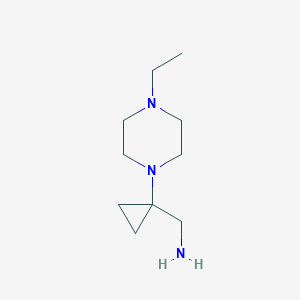
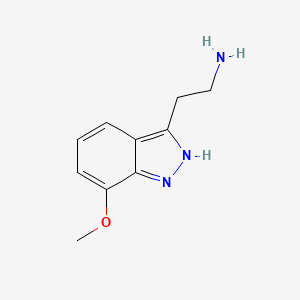

![2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B15070576.png)

